tert-Butyl5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
Description
tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . This compound belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical properties.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h10-12,16H,4-9H2,1-3H3 |
InChI Key |
PHCBWNSOCWVQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate typically involves the reaction of an appropriate isoindole precursor with tert-butyl chloroformate and a hydroxymethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate
- tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxamide
- tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate methyl ester
Uniqueness
tert-Butyl 5-(hydroxymethyl)octahydro-2H-isoindole-2-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxymethyl substituent. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
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